molecular formula C10H9FO3 B14187391 Propanoic acid, 2-oxo-, (4-fluorophenyl)methyl ester CAS No. 833488-70-3

Propanoic acid, 2-oxo-, (4-fluorophenyl)methyl ester

Cat. No.: B14187391
CAS No.: 833488-70-3
M. Wt: 196.17 g/mol
InChI Key: XERKJXWFGDTNGG-UHFFFAOYSA-N
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Description

Propanoic acid, 2-oxo-, (4-fluorophenyl)methyl ester is an organic compound with a unique structure that combines a propanoic acid derivative with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-oxo-, (4-fluorophenyl)methyl ester typically involves the esterification of 2-oxopropanoic acid with (4-fluorophenyl)methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further improve the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-oxo-, (4-fluorophenyl)methyl ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols or aldehydes.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Propanoic acid, 2-oxo-, (4-fluorophenyl)methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which propanoic acid, 2-oxo-, (4-fluorophenyl)methyl ester exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 2-oxo-, methyl ester: Similar in structure but lacks the fluorophenyl group.

    Propanoic acid, 2-oxo-, ethyl ester: Another ester derivative with different alkyl groups.

    Phenylacetic acid, 2-oxo-, methyl ester: Contains a phenyl group instead of a fluorophenyl group.

Uniqueness

Propanoic acid, 2-oxo-, (4-fluorophenyl)methyl ester is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.

Properties

CAS No.

833488-70-3

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

(4-fluorophenyl)methyl 2-oxopropanoate

InChI

InChI=1S/C10H9FO3/c1-7(12)10(13)14-6-8-2-4-9(11)5-3-8/h2-5H,6H2,1H3

InChI Key

XERKJXWFGDTNGG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)OCC1=CC=C(C=C1)F

Origin of Product

United States

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